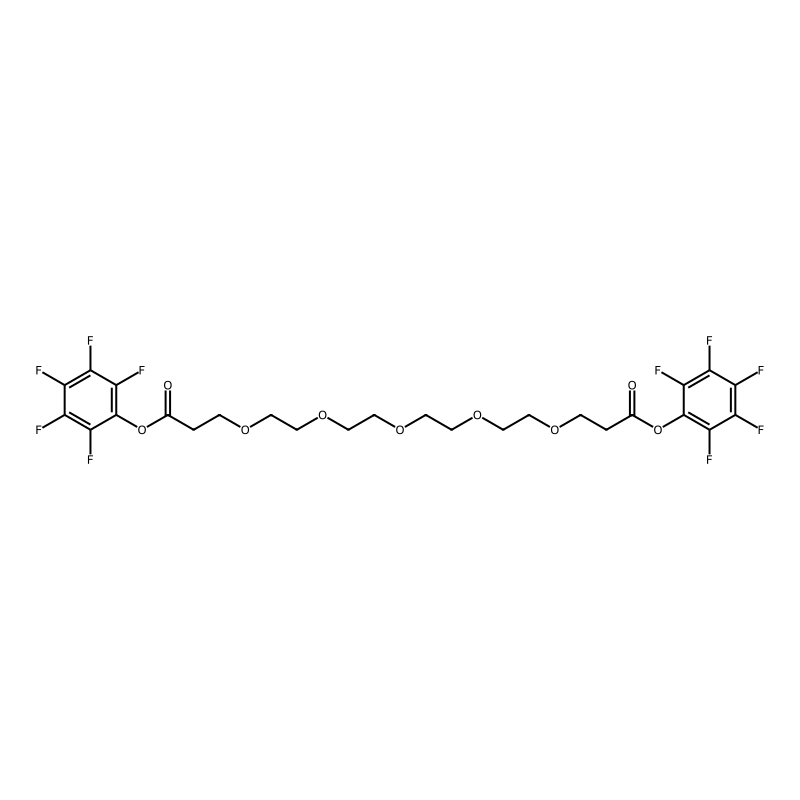Bis-PEG5-PFP ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
PROTAC Linker
Bis-PEG5-PFP ester functions as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs) [3]. PROTACs are a novel class of drugs designed to hijack the body's natural protein degradation machinery. The Bis-PEG5 portion of the molecule provides a spacer region, while the two PFP ester groups serve as reactive sites.
Bioconjugation Tool
The PFP ester moieties in Bis-PEG5-PFP ester readily react with primary amines to form stable amide bonds [1, 4]. This property makes it a valuable tool for bioconjugation, a technique used to link various molecules like drugs, imaging agents, or targeting moieties to biomolecules like proteins or antibodies. The PEG (Polyethylene glycol) spacer segment in Bis-PEG5-PFP ester enhances the water solubility of the conjugated molecule, improving its circulation and reducing interactions with non-target molecules [1].
Bis-Polyethylene Glycol 5-Pentafluorophenyl Ester, commonly referred to as Bis-PEG5-PFP ester, is a bifunctional crosslinker that features two pentafluorophenyl (PFP) ester moieties attached to a polyethylene glycol (PEG) backbone. This compound is notable for its ability to facilitate the formation of stable amide bonds with primary amines, making it a valuable tool in bioconjugation and protein labeling applications. The structure of Bis-PEG5-PFP ester can be represented by the formula .
The primary chemical reaction involving Bis-PEG5-PFP ester is its reaction with primary amines, which occurs under mild conditions. The PFP esters are activated esters that react with the ε-amino groups of lysine residues in proteins at a pH range of 7 to 9, leading to the formation of stable covalent amide bonds. The reaction can be summarized as follows:
- Formation of Amide Bonds:
- Hydrolysis: In aqueous environments, hydrolysis of the PFP ester can occur, particularly at higher pH levels, which competes with the desired amide bond formation .
Bis-PEG5-PFP ester exhibits significant biological activity due to its ability to form stable conjugates with proteins and other biomolecules. This property is particularly useful in the development of targeted therapeutics and diagnostic agents. The crosslinking capability allows for the modification of biomolecules without compromising their biological functions, thus enhancing their stability and efficacy in various applications .
The synthesis of Bis-PEG5-PFP ester typically involves the following steps:
- Preparation of PEG Backbone: The polyethylene glycol component is synthesized or purchased in its desired molecular weight.
- Esterification Reaction: The PEG backbone is reacted with pentafluorophenol under acidic conditions to introduce the PFP moieties.
- Purification: The resulting product is purified using techniques such as precipitation or chromatography to isolate the desired Bis-PEG5-PFP ester .
Bis-PEG5-PFP ester has a wide range of applications, including:
- Protein Labeling: It is used to label proteins for various assays and studies.
- Drug Development: The compound serves as a linker in the synthesis of antibody-drug conjugates and PROTACs (proteolysis targeting chimeras).
- Bioconjugation: Utilized in creating stable conjugates between biomolecules for research and therapeutic purposes .
Interaction studies involving Bis-PEG5-PFP ester focus on its reactivity with various biomolecules, particularly proteins containing primary amines. These studies help elucidate the kinetics and efficiency of crosslinking reactions under different conditions (e.g., pH, temperature). Such investigations are crucial for optimizing experimental protocols in bioconjugation applications .
Several compounds exhibit similar functional properties to Bis-PEG5-PFP ester. Here are a few notable examples:
Uniqueness of Bis-PEG5-PFP Ester: Its dual PFP ester functionality allows for enhanced crosslinking efficiency compared to single-functionalized PEG derivatives. This makes it particularly advantageous in applications requiring robust conjugation strategies.
Purity
XLogP3
Exact Mass
Appearance
Storage
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.







